molecular formula C14H15NOS B2652282 N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide CAS No. 349429-04-5

N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2652282
CAS No.: 349429-04-5
M. Wt: 245.34
InChI Key: CWLVAWNDMFRWPI-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide is a compound that belongs to the class of heterocyclic compounds, specifically those containing a thiophene ring. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide has several applications in scientific research:

Preparation Methods

The synthesis of N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide can be achieved through various methods. One common approach involves the reaction of 2-thiophenylacetic acid with 4-methylbenzylamine under appropriate conditions to form the desired amide. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an anticancer agent by inhibiting cell proliferation pathways .

Comparison with Similar Compounds

N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-11-4-6-12(7-5-11)10-15-14(16)9-13-3-2-8-17-13/h2-8H,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVAWNDMFRWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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